3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The process often starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and fluorobenzoyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-one
- 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-amine
Uniqueness
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is unique due to its thione group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-6-14(12-16)18-20(27)25(21(24-18)10-2-1-3-11-21)19(26)15-7-5-9-17(23)13-15/h4-9,12-13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMDLLCPJGZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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